Diphenyliodonium Perchlorate
Overview
Description
Diphenyliodonium Perchlorate is a chemical compound with the molecular formula C12H10ClIO4 and a molecular weight of 380.56 . It is a solid at 20 degrees Celsius .
Synthesis Analysis
The synthesis of Diphenyliodonium Perchlorate involves several steps. One method involves the reaction of heteroaromatic compounds with diphenylene iodonium trifluoromethanesulfonate in the presence of 5 mol% Pd (OAc) 2 under mild reaction conditions (THF, 60 °C, 24 h) .Molecular Structure Analysis
The molecular structure of Diphenyliodonium Perchlorate consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 4 oxygen atoms .Chemical Reactions Analysis
Diphenyliodonium Perchlorate can participate in various chemical reactions. For instance, it can be used in the phenylation of heteroaromatic compounds . It can also be used as a photosensitizer in the photopolymerization of acrylates .Physical And Chemical Properties Analysis
Diphenyliodonium Perchlorate is a solid at 20 degrees Celsius . It has a melting point of 175.0 to 177.0 °C . It is soluble in methanol .Scientific Research Applications
Electrochemical Properties : Diphenyliodonium salts, including perchlorate derivatives, exhibit notable electrochemical properties. For example, in a study by Mbarak and Peters (1983), pulse polarograms for the reduction of diphenyliodonium halides, which include perchlorate derivatives, in dimethylformamide, revealed multiple reduction waves. These were associated with the formation of different products like diphenylmercury and iodobenzene, suggesting the salts' utility in electrochemical reactions and analysis (Mbarak & Peters, 1983).
Photo-Induced Cross-Linking : Diphenyliodonium salts are also used to photoinitiate cationic cross-linking of divinyl ethers. Kahveci, Tasdelen, and Yagcı (2008) demonstrated the utility of diphenyliodonium salts with highly nucleophilic counter anions in initiating vigorous polymerizations under light exposure. This indicates their potential in developing photo-sensitive polymers and materials (Kahveci, Tasdelen, & Yagcı, 2008).
Chemically Amplified Resists : In the field of photolithography and material science, diphenyliodonium salts have shown promise as photo-acid generators. Tarumoto et al. (2005) researched a diphenyliodonium salt with an environment-friendly dye as an anion, which exhibited suitable photosensitivity for use as a chemically amplified resist. This suggests its application in developing photoresists for micropatterning and semiconductor manufacturing (Tarumoto et al., 2005).
Synthesis of Polybrominated Diphenyl Ethers : Marsh et al. (1999) synthesized various polybrominated diphenyl ethers (PBDEs) using diphenyliodonium salts. These compounds are important as flame retardants in various products, and this research highlights the role of diphenyliodonium perchlorate in synthesizing environmentally significant compounds (Marsh et al., 1999).
Inhibition of Cytochrome P450 Reductase : Diphenyliodonium compounds, including perchlorate derivatives, have been studied for their inhibitory effects on certain enzymes like cytochrome P450 reductase. Tew (1993) found that diphenyliodonium chloride acts as an irreversible, time-dependent inhibitor of this enzyme, demonstrating the potential of diphenyliodonium perchlorate in biochemical and pharmacological research (Tew, 1993).
Molecular Structure Studies : The crystal and molecular structures of diphenyliodonium salts, including perchlorate derivatives, have been studied for understanding their physicochemical properties. Chernov'yants et al. (2012) investigated the structure of diphenyliodonium triiodide, which contributes to the understanding of the structural characteristics of similar compounds (Chernov'yants et al., 2012).
properties
IUPAC Name |
diphenyliodanium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.ClHO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJGNDIWCVQJJZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClIO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599382 | |
Record name | Diphenyliodanium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyliodonium Perchlorate | |
CAS RN |
75007-13-5 | |
Record name | Diphenyliodanium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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